1-(2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and stress. This compound has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, this compound has been shown to decrease the levels of corticosterone, a hormone involved in the stress response.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine is that it has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in anxiety, depression, and stress. This compound is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its use in certain experiments.
Future Directions
For the study of 1-(2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine include investigating its potential therapeutic applications, understanding its mechanism of action, and studying its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 2-methoxyphenylpiperazine with 2,5-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in an organic solvent, such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification using column chromatography.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, this compound has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-8-9-17(2)18(14-16)15-21-10-12-22(13-11-21)19-6-4-5-7-20(19)23-3/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLPOFYOEYTQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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